molecular formula C10H11ClO3 B2813180 3-Chloro-5-ethoxy-4-methoxybenzaldehyde CAS No. 736948-97-3

3-Chloro-5-ethoxy-4-methoxybenzaldehyde

Cat. No.: B2813180
CAS No.: 736948-97-3
M. Wt: 214.65
InChI Key: KBTYBYHNPJXGES-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Chloro-5-ethoxy-4-methoxybenzaldehyde typically involves the chlorination of 5-ethoxy-4-methoxybenzaldehyde. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete chlorination. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

3-Chloro-5-ethoxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Chloro-5-ethoxy-4-methoxybenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including its role in drug development, is ongoing.

    Industry: It serves as a precursor in the manufacture of various chemical products.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethoxy-4-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

3-Chloro-5-ethoxy-4-methoxybenzaldehyde can be compared with similar compounds such as:

Properties

IUPAC Name

3-chloro-5-ethoxy-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTYBYHNPJXGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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